2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine
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Overview
Description
2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine is a chemical compound that belongs to the class of azido-pyridines. This compound is characterized by the presence of two azido groups and a nitro group attached to a pyridine ring. It is known for its high reactivity due to the presence of azido groups, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine typically involves the nucleophilic substitution of chlorine atoms in 2,6-dichloro-4-nitropyridine with sodium azide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature or under reflux conditions. The reaction yields this compound as a crystalline product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and safety measures due to the highly reactive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or MeCN.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of high-energy materials and explosives due to the presence of azido groups.
Biological Research: Studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine is primarily based on its reactivity. The azido groups can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The compound’s reactivity allows it to interact with various molecular targets and pathways, making it useful in different scientific applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazido-4-methylnicotinonitrile: Similar in structure but with a methyl group instead of a nitro group.
2,6-Diazido-4-chloropyridine: Similar in structure but with a chlorine atom instead of a nitro group.
Uniqueness
2,6-Diazido-4-nitro-1-oxo-1lambda~5~-pyridine is unique due to the presence of both azido and nitro groups on the pyridine ring. This combination of functional groups imparts high reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
114153-99-0 |
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Molecular Formula |
C5H2N8O3 |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2,6-diazido-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2N8O3/c6-10-8-4-1-3(13(15)16)2-5(9-11-7)12(4)14/h1-2H |
InChI Key |
ZIZPCXZDIZRFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C([N+](=C1N=[N+]=[N-])[O-])N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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